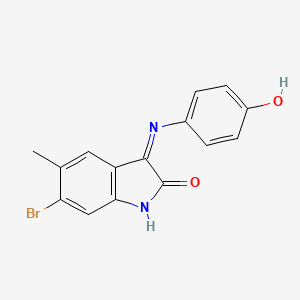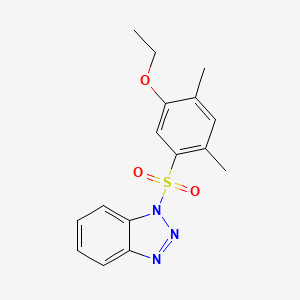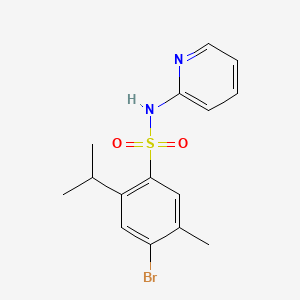![molecular formula C17H25BrN2O4S B13380990 Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13380990.png)
Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a brominated isopropyl-methylphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate typically involves multiple steps:
Formation of the Brominated Phenyl Sulfone: The starting material, 4-bromo-2-isopropyl-5-methylphenol, undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Derivative Formation: The sulfonylated product is then reacted with ethyl piperazinecarboxylate under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability and enhances binding affinity. The brominated phenyl group may also contribute to the compound’s overall activity by participating in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(4-chloro-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(4-fluoro-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Ethyl 4-[(4-methyl-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the sulfonyl group and the piperazine ring also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25BrN2O4S |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
ethyl 4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O4S/c1-5-24-17(21)19-6-8-20(9-7-19)25(22,23)16-10-13(4)15(18)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
YRICHGPLWREDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13380913.png)


![(4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380940.png)
![N-(3-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B13380952.png)
![(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B13380967.png)
![1-Amino-6-(4-methylphenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13380981.png)

![2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380989.png)

![Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B13381005.png)
![[(Z)-[amino-(2,4-dichlorophenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B13381008.png)
![ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13381016.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13381017.png)
